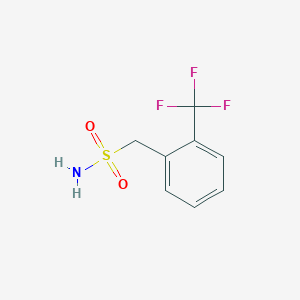

2-(Trifluoromethyl)benzylsulfonamide

Übersicht

Beschreibung

2-(Trifluoromethyl)benzylsulfonamide represents a class of compounds with significant interest in organic chemistry due to their potential applications in material science, medicinal chemistry, and as intermediates in various chemical syntheses. These compounds are particularly noted for their unique chemical and physical properties stemming from the trifluoromethyl group.

Synthesis Analysis

The synthesis of compounds related to 2-(Trifluoromethyl)benzylsulfonamide, such as trifluoromethylsulfonyloxy derivatives, involves reactions utilizing trifluoromethanesulfonyl chloride with sodium salts of aromatic compounds. For example, the preparation of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) demonstrates a method of introducing the trifluoromethylsulfonyloxy group into aromatic systems (Keumi et al., 1988).

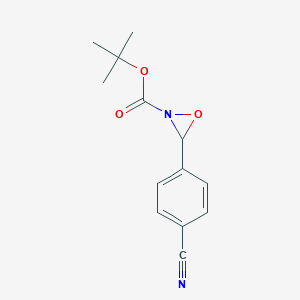

Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)benzylsulfonamide derivatives can be characterized by techniques such as NMR and X-ray crystallography. For instance, the structure of methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, a related compound, was elucidated showing intramolecular N—H⋯O hydrogen bonding, highlighting the impact of the trifluoromethyl group on the molecular conformation (Kimura & Hourai, 2005).

Chemical Reactions and Properties

Trifluoromethanesulfonamide derivatives participate in various chemical reactions, such as Friedel-Crafts alkylations, facilitated by the presence of the trifluoromethyl group. These reactions are critical for the synthesis of complex aromatic compounds and have been efficiently catalyzed by trifluoromethanesulfonic acid (Wilsdorf et al., 2013).

Physical Properties Analysis

The physical properties of 2-(Trifluoromethyl)benzylsulfonamide and its derivatives are significantly influenced by the trifluoromethyl group. This group imparts a high degree of electronegativity and lipophilicity to the molecule, which can affect solubility, boiling points, and other physical characteristics.

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 2-(Trifluoromethyl)benzylsulfonamide derivatives, are closely related to the presence of the trifluoromethyl and sulfonamide groups. These groups can enhance the acidity of adjacent hydrogens and influence the compound's overall reactivity in nucleophilic substitution and elimination reactions (Gao et al., 2017).

Wissenschaftliche Forschungsanwendungen

1. Application in Agrochemical and Pharmaceutical Industries

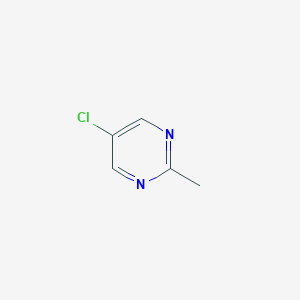

- Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives, which share a similar structure with 2-(Trifluoromethyl)benzylsulfonamide, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods of Application : Various methods of synthesizing 2,3,5-DCTF, a TFMP derivative, have been reported .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

2. Synthesis of 2-Trifluoromethyl Benzimidazoles, Benzoxazoles, and Benzothiazoles

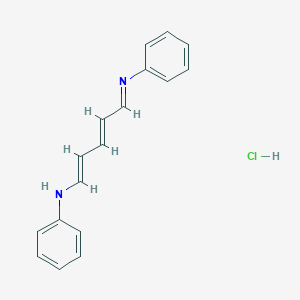

- Summary of the Application : A new and efficient method is developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles .

3. Transition Metal-Mediated Trifluoromethylation Reactions

- Summary of the Application : The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This review aims to provide a complete picture of the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

- Methods of Application : Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated in this comprehensive overview .

- Results or Outcomes : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

4. Synthesis and Applications of α-(Trifluoromethyl)Styrenes

- Summary of the Application : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- Methods of Application : They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2′-type substitution, cationic SN1′-type substitution .

- Results or Outcomes : Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

5. Transition Metal-Mediated Trifluoromethylation Reactions

- Summary of the Application : The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This review aims to provide a complete picture of the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

- Methods of Application : Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated in this comprehensive overview .

- Results or Outcomes : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

6. Synthesis and Applications of α-(Trifluoromethyl)Styrenes

- Summary of the Application : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- Methods of Application : They have been successfully utilized in C–F bond activation in a CF 3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution .

- Results or Outcomes : Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

Safety And Hazards

Zukünftige Richtungen

The trifluoromethyl group is abundant in more than 20% of pharmaceutical and agrochemical products . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This suggests that “2-(Trifluoromethyl)benzylsulfonamide” and similar compounds could have significant potential for future applications in the field of trifluoromethylation reactions, which could lead to further development of agrochemical drugs .

Eigenschaften

IUPAC Name |

[2-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c9-8(10,11)7-4-2-1-3-6(7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWBSTPROVYJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558376 | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)benzylsulfonamide | |

CAS RN |

112941-35-2 | |

| Record name | 2-(Trifluoromethyl)benzenemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112941-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.